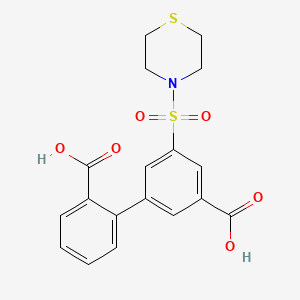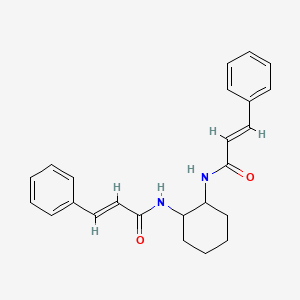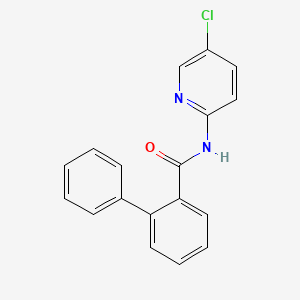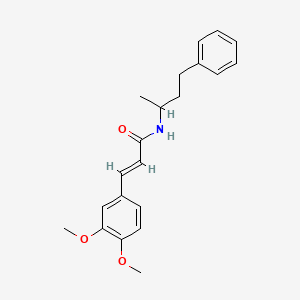
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a sulfonamide derivative that has shown promising results in various fields such as medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes such as carbonic anhydrase and metalloproteinases. These enzymes play a crucial role in various biological processes such as cell proliferation, angiogenesis, and inflammation. By inhibiting their activity, 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can potentially prevent or treat various diseases.
Biochemical and Physiological Effects
Studies have shown that 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid can exert various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, it has been shown to reduce inflammation by inhibiting the activity of certain enzymes such as COX-2 and MMPs. The compound has also been shown to have anti-viral activity against certain viruses such as HIV-1 and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid is its versatility. It can be used in various scientific research applications such as medicinal chemistry, biochemistry, and pharmacology. In addition, it is relatively easy to synthesize and purify. However, one of the main limitations of the compound is its potential toxicity. Studies have shown that it can be toxic to certain cells at high concentrations. Therefore, caution should be exercised when using the compound in lab experiments.
Zukünftige Richtungen
There are several future directions for research on 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid. One area of interest is the development of new derivatives with improved properties such as increased potency and selectivity. Another area of interest is the study of the compound's potential applications in treating various diseases such as cancer and viral infections. In addition, the compound's role in various biological processes such as angiogenesis and inflammation warrants further investigation. Overall, 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid holds great promise for advancing scientific research in various fields.
Synthesemethoden
The synthesis of 5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid involves the reaction of 4-(chloromethyl)thiophene-2-carboxylic acid with 4-morpholineethanethiol in the presence of a base. The resulting product is further reacted with 4-bromobiphenyl-2,3'-dicarboxylic acid in the presence of a palladium catalyst to yield the final compound. The purity of the compound can be confirmed by using various analytical techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis.
Wissenschaftliche Forschungsanwendungen
5'-(thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid has been extensively studied for its potential applications in scientific research. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-viral properties. In addition, it has been used as a tool compound for studying the role of sulfonamides in various biological systems. The compound has also been used as a fluorescent probe for detecting the presence of metal ions in biological samples.
Eigenschaften
IUPAC Name |
3-(2-carboxyphenyl)-5-thiomorpholin-4-ylsulfonylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO6S2/c20-17(21)13-9-12(15-3-1-2-4-16(15)18(22)23)10-14(11-13)27(24,25)19-5-7-26-8-6-19/h1-4,9-11H,5-8H2,(H,20,21)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGXPCXEVIQIQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1S(=O)(=O)C2=CC(=CC(=C2)C(=O)O)C3=CC=CC=C3C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-(Thiomorpholin-4-ylsulfonyl)biphenyl-2,3'-dicarboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[4-(dimethylamino)phenyl]-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5294624.png)
![1-benzyl-4-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]piperazine hydrochloride](/img/structure/B5294632.png)
![(4S)-4-(4-{[(3-cyclohexylpropanoyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5294636.png)
![4-[3-(2-furyl)-1H-pyrazol-1-yl]-1-[2-(methylthio)pyrimidin-4-yl]piperidine-4-carboxylic acid](/img/structure/B5294637.png)

![N,N,4-trimethyl-3-{2-[methyl(prop-2-yn-1-yl)amino]-2-oxoethyl}-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5294643.png)
![4-[(7-acetyl-2-pyridin-4-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-yl)amino]butan-1-ol](/img/structure/B5294645.png)

![methyl {4-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl}carbamate](/img/structure/B5294661.png)
![ethyl 4-({[(2-thienylmethyl)amino]carbonyl}amino)benzoate](/img/structure/B5294669.png)
![2-methyl-N-[1-(4-pyridinyl)ethyl]benzamide](/img/structure/B5294686.png)
![3-methyl-5-[2-(5-methyl-2-furyl)vinyl]-4-nitroisoxazole](/img/structure/B5294687.png)
